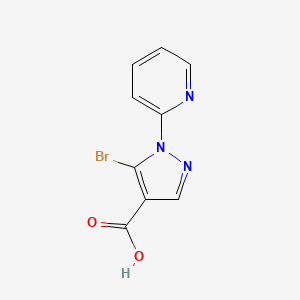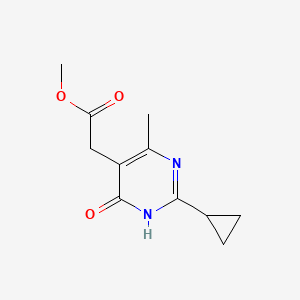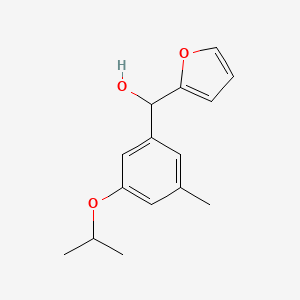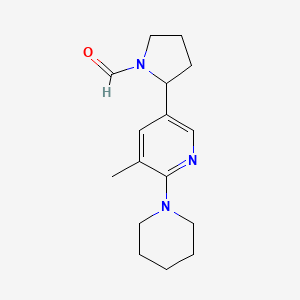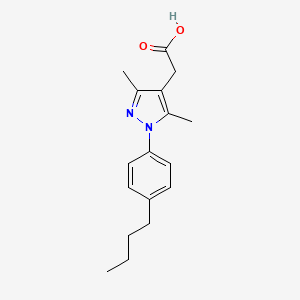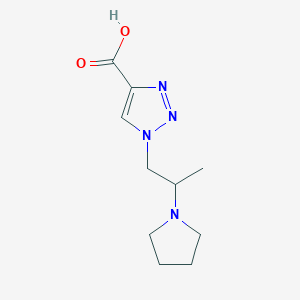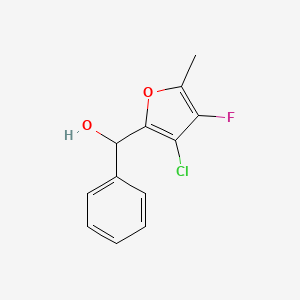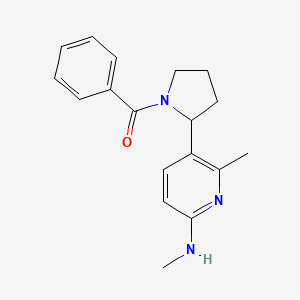
(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-甲基-6-(甲基氨基)吡啶-3-基)吡咯烷-1-基)(苯基)甲酮是一种复杂的有机化合物,其结构包含吡咯烷环、吡啶环和苯基。
准备方法
合成路线和反应条件
(2-(2-甲基-6-(甲基氨基)吡啶-3-基)吡咯烷-1-基)(苯基)甲酮的合成通常涉及多步有机反应。一种常见的方法包括形成吡咯烷环,然后引入吡啶和苯基。反应条件通常涉及使用催化剂、溶剂和控制温度,以确保以高产率和纯度获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型间歇反应器,其中反应条件得到精心控制。使用自动化系统来监控和调整温度、压力和 pH 等参数对于保持生产的一致性和效率至关重要。
化学反应分析
反应类型
(2-(2-甲基-6-(甲基氨基)吡啶-3-基)吡咯烷-1-基)(苯基)甲酮可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该化合物可以使用氢化铝锂或硼氢化钠等还原剂进行还原。
取代: 该反应涉及用另一个原子或基团替换一个原子或基团,通常使用卤化剂或亲核试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 氯化亚砜等卤化剂或甲醇钠等亲核试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或醛,而还原可能产生醇。
科学研究应用
(2-(2-甲基-6-(甲基氨基)吡啶-3-基)吡咯烷-1-基)(苯基)甲酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子的潜在相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
(2-(2-甲基-6-(甲基氨基)吡啶-3-基)吡咯烷-1-基)(苯基)甲酮发挥作用的机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他在各种生物途径中起作用的蛋白质。该化合物的结构使其能够与这些靶标结合,可能调节其活性并导致所需的治疗效果。
相似化合物的比较
类似化合物
吡咯烷衍生物: 吡咯烷-2-酮和吡咯烷-2,5-二酮等化合物具有结构相似性。
吡啶衍生物: 2-(吡啶-2-基)嘧啶衍生物等化合物。
独特性
(2-(2-甲基-6-(甲基氨基)吡啶-3-基)吡咯烷-1-基)(苯基)甲酮的独特之处在于它独特的官能团和环的组合,赋予其独特的化学和生物学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-13-15(10-11-17(19-2)20-13)16-9-6-12-21(16)18(22)14-7-4-3-5-8-14/h3-5,7-8,10-11,16H,6,9,12H2,1-2H3,(H,19,20) |
InChI 键 |
HXWJHJSUADSUAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


